molecular formula C20H19ClN4O2S2 B2729217 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1421452-78-9

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2729217
CAS RN: 1421452-78-9
M. Wt: 446.97
InChI Key: OYELRCJCFHWUFA-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H19ClN4O2S2 and its molecular weight is 446.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds Research has focused on the synthesis and characterization of various heterocyclic compounds, including thiazolo[3,2-a]pyrimidinones, which share structural similarities with the compound of interest. For instance, the work by Janardhan et al. (2014) demonstrates the synthesis of fused thiazolo[3,2-a]pyrimidinone products using N-aryl-2-chloroacetamides as electrophilic building blocks, highlighting a method for forming ring-annulated products (Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á.). Similarly, Shibuya (1984) explored the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes to produce heterocycles, including thiazole derivatives, demonstrating the versatility of these reactions in synthesizing a variety of biologically relevant structures (Shibuya, I.).

Potential Biological Activities Several studies have been conducted on the biological activities of compounds structurally related to "N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide". For example, Selvam et al. (2012) synthesized thiazolopyrimidine derivatives and evaluated their antinociceptive and anti-inflammatory properties, indicating the potential for therapeutic applications (Selvam, T., Karthik, V., Kumar Palanirajan, V., & Ali, M.). El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, with some showing mild to moderate antitumor activity against human breast adenocarcinoma cell lines, suggesting the potential for cancer treatment (El-Morsy, A., El-Sayed, M., & Abulkhair, H. S.).

Applications in Materials Science The compound's structural complexity and the related compounds' synthetic versatility also hint at potential applications in materials science. For example, Mary et al. (2020) conducted spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs, indicating the utility of such compounds in dye-sensitized solar cells and as potential ligands in ligand-protein interactions (Mary, Y., Yalcin, G., Resmi, K. S., Thomas, R., Önkol, T., Kasap, E., & Yildiz, I.).

properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S2/c1-11-8-23-20-25(19(11)27)13(10-28-20)7-17(26)22-9-16-12(2)24-18(29-16)14-5-3-4-6-15(14)21/h3-6,8,13H,7,9-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYELRCJCFHWUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCC3=C(N=C(S3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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